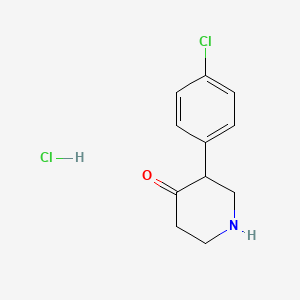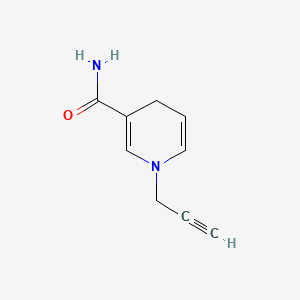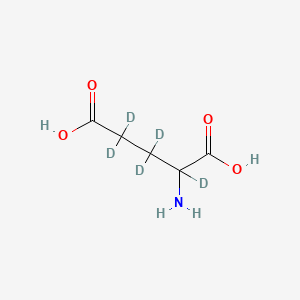![molecular formula C12H20Cl2N2O4 B570518 N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride CAS No. 157974-36-2](/img/structure/B570518.png)
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride, also known as furosine dihydrochloride, is a compound with the molecular formula C12H20Cl2N2O4 and a molecular weight of 327.2 g/mol . It is a derivative of lysine, an essential amino acid, and contains a furan ring, which is a five-membered aromatic ring with one oxygen atom .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride typically involves the reaction of L-lysine with a furan derivative under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, such as methanol or water, and requires careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product . The compound is often produced in solid form and may be further purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The furan ring and lysine moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Aplicaciones Científicas De Investigación
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the study of Maillard reaction products.
Biology: Investigated for its role in protein modification and its potential effects on biological systems.
Industry: Utilized in the food industry as a marker for heat treatment and storage conditions of food products.
Mecanismo De Acción
The mechanism of action of N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride involves its interaction with specific molecular targets and pathways. The compound can modify proteins through the Maillard reaction, leading to the formation of advanced glycation end-products (AGEs) . These modifications can affect protein function and contribute to various biological processes and disease states .
Comparación Con Compuestos Similares
Similar Compounds
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine: The free base form of the compound.
Furosine hydrochloride: Another derivative with similar properties.
Uniqueness
N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysineDihydrochloride is unique due to its specific structure, which includes both a furan ring and a lysine moiety. This combination allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways .
Propiedades
Número CAS |
157974-36-2 |
|---|---|
Fórmula molecular |
C12H20Cl2N2O4 |
Peso molecular |
327.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[[2-(furan-2-yl)-2-oxoethyl]amino]hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C12H18N2O4.2ClH/c13-9(12(16)17)4-1-2-6-14-8-10(15)11-5-3-7-18-11;;/h3,5,7,9,14H,1-2,4,6,8,13H2,(H,16,17);2*1H/t9-;;/m0../s1 |
Clave InChI |
HRTZJJIVKJREPV-WWPIYYJJSA-N |
SMILES |
C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N.Cl.Cl |
SMILES isomérico |
C1=COC(=C1)C(=O)CNCCCC[C@@H](C(=O)O)N.Cl.Cl |
SMILES canónico |
C1=COC(=C1)C(=O)CNCCCCC(C(=O)O)N.Cl.Cl |
Sinónimos |
(S)-2-Amino-6-((2-(furan-2-yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl [(6-methoxy-3-pyridinyl)oxy]acetate](/img/structure/B570437.png)



![2H-Pyrido[4,3-e][1,3]thiazine](/img/structure/B570449.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]pentanedioic acid](/img/structure/B570455.png)
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-alpha-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570456.png)
![N-[4-Amino-2-chloro-6-[(2-deoxy-2-fluoro-beta-D-arabinopyranosyl)amino]-5-pyrimidinyl]-formamide](/img/structure/B570457.png)
